molecular formula C9H12O4S B12046330 1-Propanesulfonic acid, 3-phenoxy- CAS No. 85163-70-8

1-Propanesulfonic acid, 3-phenoxy-

Cat. No.: B12046330
CAS No.: 85163-70-8
M. Wt: 216.26 g/mol
InChI Key: MPJOOMGQZKTRKS-UHFFFAOYSA-N
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Description

1-Propanesulfonic acid, 3-phenoxy- is an organic compound with the molecular formula C9H12O4S It is a sulfonic acid derivative, characterized by the presence of a phenoxy group attached to the propanesulfonic acid backbone

Preparation Methods

The synthesis of 1-propanesulfonic acid, 3-phenoxy- typically involves the reaction of 3-chloropropanesulfonic acid with phenol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by the phenoxy group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the substitution process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

1-Propanesulfonic acid, 3-phenoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. .

Scientific Research Applications

1-Propanesulfonic acid, 3-phenoxy- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of surfactants, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-propanesulfonic acid, 3-phenoxy- involves its interaction with molecular targets through its sulfonic acid and phenoxy groups. These interactions can lead to various biochemical effects, depending on the specific pathways involved. For example, the compound may act as an inhibitor or activator of certain enzymes, or it may interact with cellular receptors to modulate biological processes .

Comparison with Similar Compounds

1-Propanesulfonic acid, 3-phenoxy- can be compared with other similar compounds such as:

    3-Amino-1-propanesulfonic acid: This compound has an amino group instead of a phenoxy group, which gives it different chemical and biological properties.

    3-Hydroxypropanesulfonic acid: The presence of a hydroxyl group instead of a phenoxy group affects its reactivity and applications.

    3-Cyclohexylamine-1-propanesulfonic acid:

Properties

IUPAC Name

3-phenoxypropane-1-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4S/c10-14(11,12)8-4-7-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJOOMGQZKTRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388547
Record name 1-Propanesulfonic acid, 3-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85163-70-8
Record name 1-Propanesulfonic acid, 3-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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